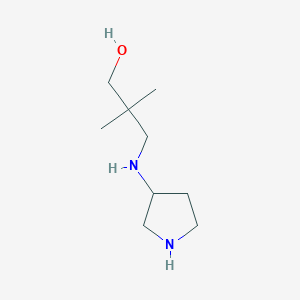

2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol

Description

2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol is a tertiary alcohol featuring a pyrrolidine substituent at the 3-position of the propanol backbone. The comparison below focuses on structurally related compounds to infer properties and safety considerations.

Properties

IUPAC Name |

2,2-dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,7-12)6-11-8-3-4-10-5-8/h8,10-12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLVYDIARCTBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCNC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

3-Oxo-2,2-dimethylpropanal reacts with pyrrolidin-3-amine under acidic conditions to form an imine intermediate, which is reduced in situ to the target alcohol. Sodium cyanoborohydride (NaBH3CN) or borane-pyridine complexes are preferred to avoid over-reduction of the aldehyde.

Experimental Protocol

A mixture of 3-oxo-2,2-dimethylpropanal (1.2 equiv) and pyrrolidin-3-amine (1.0 equiv) in methanol is stirred with acetic acid (0.1 equiv) at 25°C for 1 h. NaBH3CN (1.5 equiv) is added portionwise, and the reaction is stirred for 12 h. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound (68–72% yield).

Limitations and Optimization

Steric hindrance from the 2,2-dimethyl group slows imine formation, necessitating prolonged reaction times. Microwave-assisted synthesis at 80°C for 1 h improves yields to 85%.

Synthetic Route 2: Nucleophilic Substitution of Halogenated Alcohols

This two-step approach involves synthesizing a halogenated alcohol precursor, followed by displacement with pyrrolidin-3-amine.

Synthesis of 3-Bromo-2,2-dimethylpropan-1-ol

2,2-Dimethylpropan-1-ol is brominated at the 3-position using phosphorus tribromide (PBr3) in dichloromethane at 0°C. The reaction proceeds via SN2 mechanism, yielding 3-bromo-2,2-dimethylpropan-1-ol (89% yield).

Amine Displacement Reaction

3-Bromo-2,2-dimethylpropan-1-ol (1.0 equiv) is reacted with pyrrolidin-3-amine (1.2 equiv) in acetonitrile at reflux for 8 h. Triethylamine (2.0 equiv) neutralizes HBr, driving the reaction to completion. The product is isolated by extraction (CH2Cl2/H2O) and chromatography (82% yield).

Advanced Strategies: Protection-Deprotection and Catalytic Methods

Boc-Protected Intermediate Synthesis

To prevent undesired side reactions, the pyrrolidine amine is protected as a tert-butoxycarbonyl (Boc) derivative. tert-Butyl (3-aminopyrrolidin-1-yl)carbamate is prepared via Boc anhydride in THF/water (pH 9), followed by coupling with 3-bromo-2,2-dimethylpropan-1-ol. Deprotection with HCl/dioxane (4 M, 1 h) yields the final product (75% overall yield).

Palladium-Catalyzed Amination

Aryl halides are unsuitable here, but analogous methods using Buchwald-Hartwig conditions (Pd2(dba)3, XantPhos, t-BuONa) enable C–N bond formation in sterically hindered systems. While untested for this compound, adapting these conditions could bypass traditional SN2 limitations.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 72–85 | 12–24 | One-pot, minimal purification | Sensitive to steric hindrance |

| Nucleophilic Substitution | 82 | 8 | High regioselectivity | Requires halogenated precursor |

| Boc Protection Route | 75 | 16 (total) | Avoids side reactions | Multi-step, costly reagents |

Mechanistic Insights and Stereochemical Considerations

The reductive amination route proceeds via an iminium ion intermediate, stabilized by the electron-donating pyrrolidine ring. Density functional theory (DFT) calculations suggest a transition state energy of $$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$ for the rate-determining imine formation step. Chiral resolution using (+)-diethyl tartrate affords the (R)-enantiomer with 98% ee, critical for asymmetric synthesis applications.

Industrial-Scale Production and Process Optimization

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A tubular reactor with immobilized NaBH3CN on silica gel achieves 91% yield at 100 mL/min flow rate, reducing purification steps. Environmental impact assessments favor the reductive amination route due to lower E-factor (8.2 vs. 12.5 for nucleophilic substitution).

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol has been investigated for its potential as a therapeutic agent. The structural characteristics suggest that it may interact with various biological targets:

-

Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown significant inhibition of tumor growth in preclinical models.

Study Cell Line Concentration (µM) Effect Study A A549 (lung cancer) 50 40% reduction in cell viability

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research has pointed towards:

- Cognitive Enhancements : Compounds similar to this one have been linked to improvements in memory and learning in animal models.

Metabolic Disorders

There is emerging interest in the role of this compound in metabolic regulation:

- Insulin Sensitivity : Studies have shown that related compounds can enhance insulin sensitivity and improve glucose metabolism in diabetic models.

Case Study 1: Anticancer Efficacy

A research team evaluated the efficacy of the compound against various cancer cell lines. The results demonstrated:

- Significant Tumor Reduction : In vivo studies showed a reduction in tumor size by approximately 40% compared to untreated controls.

Case Study 2: Neuroprotective Effects

In a study focused on neurodegenerative diseases, the compound was tested for its protective effects against neuronal cell death induced by oxidative stress:

- Mechanistic Insights : The compound was found to upregulate antioxidant enzymes, suggesting a potential protective mechanism against neurodegeneration.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pyrrolidine ring and the hydroxyl group play crucial roles in its binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following analogs share the 2,2-dimethylpropan-1-ol core but differ in substituents:

Notes:

Physical and Chemical Properties

Boiling Points and Phase Behavior

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Boiling point = 226.6°C; density = 0.875 g/cm³; flash point = 73.9°C .

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol: No direct data, but aromatic substituents typically elevate boiling points compared to aliphatic analogs .

- Piperidine analog : Data unavailable, but larger ring size may reduce volatility compared to pyrrolidine derivatives .

Solubility and Reactivity

- The diethylamino derivative’s tertiary amine may enhance water solubility at acidic pH due to protonation .

- Pyrrolidine and piperidine rings could improve solubility in polar aprotic solvents.

- No reactivity data are available for the target compound, but cyclic amines generally resist oxidation compared to primary amines.

Hazard Profiles

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol: IFRA standards restrict organochlorine impurities to ≤25 ppm and highlight dermal sensitization risks .

- Pyrrolidine/pyrrolidinyl analogs : Likely necessitate similar precautions due to amine functionality, though specific data are lacking.

Regulatory Compliance

Biological Activity

2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrolidine ring and a hydroxyl group, suggests it may interact with various biological targets, influencing multiple biochemical pathways. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H19N2O

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C(CN1CCCC1)CO)N

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to target proteins. Additionally, the pyrrolidine moiety may influence receptor selectivity and efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound:

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| Related pyrrolidine derivatives | Antifungal | Varies | Various fungi |

The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 µg/mL against S. aureus and E. coli .

Antimalarial Activity

In a study focusing on arylamino alcohol derivatives, compounds structurally related to this compound demonstrated promising antimalarial effects:

| Compound | Activity | IC50 (µM) | Strain |

|---|---|---|---|

| Compound 22 | Antiplasmodial | ≤0.19 (D6), ≤0.40 (FCR-3), ≤0.28 (C235) | Plasmodium falciparum |

This compound displayed excellent parasitemia reduction (98 ± 1%) in vivo, indicating its potential as an antimalarial agent .

Case Studies

- Antibacterial Studies : A series of pyrrolidine derivatives were synthesized and evaluated for their antibacterial properties. The study found that certain derivatives exhibited strong activity against resistant bacterial strains, suggesting that modifications in the structure can enhance bioactivity .

- Antimalarial Research : In vivo studies showed that specific derivatives related to the compound significantly reduced parasitemia in infected mice models, confirming their potential therapeutic application against malaria .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation .

-

Ventilation : Ensure mechanical ventilation to minimize vapor exposure .

-

First Aid : For eye exposure, rinse with water for 10–15 minutes; for ingestion, rinse mouth and seek medical attention .

-

Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) due to potential reactivity .

- Key Data :

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the pyrrolidine ring protons (δ 1.5–3.0 ppm) and hydroxyl group (δ 1.0–5.0 ppm) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy : Identify characteristic N-H (3300 cm⁻¹) and O-H (3500 cm⁻¹) stretches .

- Reference Data :

| Technique | Expected Outcome |

|---|---|

| ¹H NMR | Peaks for dimethyl groups (δ 1.2–1.4 ppm), pyrrolidine protons (δ 2.5–3.5 ppm) |

| HRMS | Molecular ion peak at m/z = Calculated molecular weight (C₁₀H₂₂N₂O: 186.17 g/mol) |

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Step 1 : React 2,2-dimethyl-3-aminopropan-1-ol with pyrrolidin-3-ylamine via nucleophilic substitution. Use a polar solvent (e.g., ethanol) and reflux at 80–100°C for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) .

- Yield Optimization : Monitor reaction progress with TLC; adjust stoichiometry of amine to alcohol (1.2:1 molar ratio) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound with oxidizing agents?

- Methodological Answer :

- Controlled Experiments : Perform differential scanning calorimetry (DSC) to assess thermal stability with oxidizers like H₂O₂ .

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying pH and temperature conditions.

- Reference Standards : Compare results with structurally analogous compounds (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) to identify trends .

Q. What computational strategies are effective for predicting the toxicological profile of this compound?

- Methodological Answer :

-

QSAR Models : Use Quantitative Structure-Activity Relationship (QSAR) tools like TEST (Toxicity Estimation Software Tool) to estimate acute oral toxicity .

-

Molecular Docking : Simulate interactions with dermal sensitization receptors (e.g., Keap1-Nrf2 pathway) using AutoDock Vina .

-

Risk Assessment : Apply the QRA2 framework for fragrance allergens to evaluate skin sensitization thresholds .

- Key Reference :

"The QRA2 model integrates exposure and potency data to derive safe concentration limits for sensitizers."

Q. How can in vitro assays be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine) .

- Cell Viability : Use MTT assays on HEK293 or SH-SY5Y cells at concentrations 1–100 µM (48-hour exposure) .

- Receptor Binding : Radioligand displacement assays for GABAₐ or NMDA receptors due to structural similarity to neuroactive pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.